1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride

Description

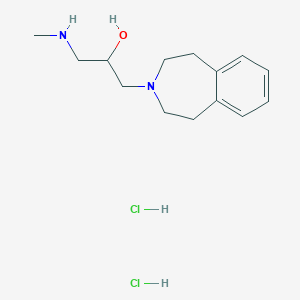

Chemical Structure and Properties The compound 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride (CAS: 1423024-59-2) is a tertiary amine derivative featuring a benzazepine ring system linked to a propan-2-ol backbone via a methylamino group. Its molecular formula is C₁₄H₂₂N₂O·2HCl, with a molecular weight of 234.34 (free base) .

No safety data (e.g., toxicity, handling guidelines) are publicly available, underscoring its experimental status .

Properties

IUPAC Name |

1-(methylamino)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c1-15-10-14(17)11-16-8-6-12-4-2-3-5-13(12)7-9-16;;/h2-5,14-15,17H,6-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJICTNZIUMNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1CCC2=CC=CC=C2CC1)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride typically involves a multi-step process:

Formation of 2,3,4,5-tetrahydro-1H-3-benzazepine: : This is often achieved through the cyclization of phenethylamine derivatives under acidic conditions.

Introduction of the propan-2-ol moiety: : The key intermediate is then subjected to reductive amination with formaldehyde and a secondary amine, followed by reduction using hydrogen in the presence of a palladium catalyst.

Final product isolation: : The resulting product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid, followed by crystallization.

Industrial Production Methods: In an industrial context, the synthesis is scaled up using continuous flow techniques to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride is capable of undergoing several types of chemical reactions:

Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to various oxidative derivatives.

Reduction: : Reduction reactions typically involve the use of lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: : Nucleophilic substitution reactions can occur at the amino group or aromatic ring, with reagents like alkyl halides or acyl chlorides.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Reduced derivatives: Formed by the addition of hydrogen atoms.

Substitution products: Various alkyl or acyl substituted derivatives.

Scientific Research Applications

Basic Information

- Chemical Formula : C14H22N2O

- Molecular Weight : 234.34 g/mol

- IUPAC Name : 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride

- CAS Number : 1423024-59-2

Structural Characteristics

The compound features a tetrahydro-benzazepine moiety which contributes to its biological activity. The presence of a methylamino group enhances its interaction with biological targets.

Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties. The benzazepine structure is known to interact with neurotransmitter systems involved in mood regulation.

Case Study: Animal Models

In preclinical studies involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Research Findings

Studies have shown that this compound can reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Synthesis of Derivatives

The unique structure of this compound serves as a scaffold for the development of new derivatives with enhanced pharmacological profiles.

Example Derivative:

Researchers have synthesized several derivatives by modifying the benzazepine core. These derivatives have shown improved binding affinity to specific receptors associated with anxiety and depression .

Drug Development

The compound is being explored as a lead candidate for the development of new antidepressant medications. Its favorable pharmacokinetic properties make it a suitable candidate for further clinical trials.

Safety Assessment

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial studies indicate a low toxicity profile at therapeutic doses.

Notable Findings

In repeated dose toxicity studies conducted on animal models, the compound demonstrated no significant adverse effects at doses below 500 mg/kg. The no-observed-adverse-effect level (NOAEL) was established at 250 mg/kg .

Mechanism of Action

The mechanism of action for 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, primarily neurotransmitter receptors in the central nervous system. It modulates receptor activity by either agonizing or antagonizing the receptor, leading to alterations in signal transduction pathways. This compound's effect is highly dependent on its binding affinity and the density of receptors in the targeted tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Diversity and Functional Groups The target compound’s benzazepine core distinguishes it from phenolic derivatives (e.g., the polyphenolic propan-2-ol in ) and thiophene-containing analogs (e.g., Drospirenone-related impurities in ). Compared to the trifluoromethyl benzimidazole analog (CAS: 1423026-66-7), the target compound lacks electron-withdrawing substituents, which may influence receptor binding or metabolic stability .

Synthetic and Commercial Considerations The target compound’s discontinuation by suppliers (CymitQuimica) contrasts with the commercial availability of simpler methylamino-propanol derivatives (e.g., Drospirenone impurities), possibly due to synthesis complexity or stability issues . Unlike the polyphenolic compound in , which serves as a marker for bacterial contamination in grape seed extract, the target compound lacks documented industrial or diagnostic applications .

Biological Activity

1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H22N2O·2HCl, indicating it is a dihydrochloride salt. Its structure features a benzazepine core, which is known for various biological activities.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been shown to interact with serotonin and norepinephrine receptors, which are critical in mood regulation and anxiety disorders.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Similar to other compounds in its class, it may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

- Norepinephrine Modulation : The compound may also affect norepinephrine levels, contributing to its potential antidepressant effects.

Anticancer Activity

In a study focusing on related benzazepine derivatives, compounds exhibiting similar structures showed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most active derivative in these studies had an IC50 value of approximately 0.67 µM .

Neuropharmacological Effects

Research indicates that compounds with a benzazepine structure often exhibit anxiolytic and antidepressant properties. For instance:

- Anxiolytic Activity : Animal models have shown that similar compounds can reduce anxiety-like behaviors in stress-induced scenarios.

- Antidepressant Effects : Behavioral tests in rodents suggest that these compounds can significantly reduce depressive symptoms.

Case Studies

Safety and Toxicity

Preliminary studies suggest that this compound has a favorable safety profile with minimal adverse effects reported at therapeutic concentrations . Long-term toxicity studies are necessary to fully understand its safety in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.